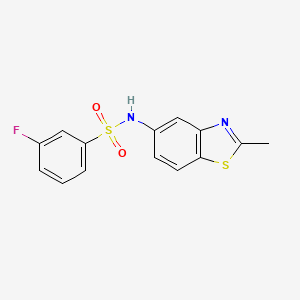

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

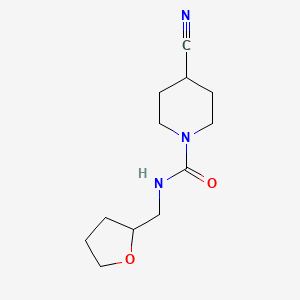

“3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is a chemical compound that is widely used in scientific experiments due to its unique physical, chemical, and biological properties. It has a molecular formula of C14H11FN2O2S2 and an average mass of 322.378 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is characterized by a benzothiazole ring system. This system involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactivity of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is influenced by its benzothiazole ring system. The aromaticity of this system makes it relatively stable, although, as a heterocycle, it has reactive sites which allow for functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” are characterized by its molecular formula C14H11FN2O2S2 and an average mass of 322.378 Da .Applications De Recherche Scientifique

Enzyme Inhibition and Antitumor Activity

Compounds structurally related to 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide have been extensively studied for their potential as enzyme inhibitors and anticancer agents. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, with significant implications for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Similarly, derivatives of benzenesulfonamide have shown potent cyclooxygenase-2 inhibiting properties, providing a foundation for the development of new anti-inflammatory agents (M. Pal et al., 2003).

Photodynamic Therapy and Fluorescence Sensing

The structural framework of 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide lends itself to modifications that enhance its applicability in photodynamic therapy and as a fluorescence sensor. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and shown to possess high singlet oxygen quantum yields, making them potential candidates for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020). Moreover, pyrazoline-based benzenesulfonamide compounds have been developed as selective fluorometric "turn-off" sensors for Hg2+, demonstrating the versatility of benzenesulfonamide derivatives in environmental monitoring and analytical chemistry (Ebru Bozkurt & H. Gul, 2018).

Molecular Imaging

The development of radioligands based on benzenesulfonamide derivatives for positron emission tomography (PET) imaging highlights the importance of these compounds in neurology and oncology. The synthesis of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates, involving compounds structurally related to 3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide, has facilitated molecular imaging of brain mGluR5 in living subjects, contributing to our understanding of neurological conditions (S. Telu et al., 2011).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the life cycle ofMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with essential biochemical processes within these bacteria .

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may inhibit the growth of M. tuberculosis, potentially leading to the death of these bacteria.

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of chemical compounds .

Orientations Futures

Benzothiazole derivatives, such as “3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, continue to attract interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on further exploring the biological activities of these compounds and developing novel and efficient metallo-drugs based on these compounds .

Propriétés

IUPAC Name |

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S2/c1-9-16-13-8-11(5-6-14(13)20-9)17-21(18,19)12-4-2-3-10(15)7-12/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQLFLLAWMTXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)

![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2894911.png)

methanone](/img/structure/B2894913.png)

![5-Fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894915.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2894917.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2894922.png)